molecular formula C20H15FN4O2S B3009817 1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797960-35-0

1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B3009817
CAS RN: 1797960-35-0
M. Wt: 394.42
InChI Key: IVEWRPWZRNBCMC-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea" is a chemical entity that appears to be designed for potential pharmacological activity. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biochemical evaluation of related urea derivatives, which can be useful in understanding the context in which such a compound might be studied.

Synthesis Analysis

The synthesis of urea derivatives is a topic of interest in the search for new pharmacologically active compounds. Paper describes the synthesis of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are evaluated for their antiacetylcholinesterase activity. The synthesis involves optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. This approach is relevant to the synthesis of the compound , as it suggests that the spacer length and flexibility could be critical factors in the activity of urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their interaction with biological targets. In paper , the optimal chain length for the synthesized compounds corresponds to five methylene groups, which allows for efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. This information is pertinent to the molecular structure analysis of "1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea," as it suggests that the spacing and positioning of functional groups could be key to its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of urea derivatives can lead to various by-products, as indicated in paper . The fusion of 1-phenyl-2-acylhydrazine with urea results in the formation of 1,2,4-triazolin-5-one and 1,3,4-oxadiazolin-5-one derivatives. This process highlights the complexity of reactions involving urea and suggests that the synthesis of the compound may also involve multiple steps and potential by-products.

Physical and Chemical Properties Analysis

Although the papers provided do not directly discuss the physical and chemical properties of "1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea," they do offer insights into the properties of related compounds. For instance, the flexibility and length of the spacer in urea derivatives, as discussed in paper , could influence their solubility, stability, and overall physical properties. Additionally, the presence of aromatic groups and heterocycles, as seen in the compound's structure, may affect its chemical reactivity and interactions with biological targets.

Scientific Research Applications

Fluorescence Quenching Studies

The compound's derivatives, especially those with thiophene substituted 1,3,4-oxadiazoles, have been studied for their fluorescence quenching properties. These derivatives demonstrate potential as aniline sensors through fluorescence quenching, indicating their application in sensing technologies (Naik, Khazi, & Malimath, 2018).

Antifungal Properties

Certain derivatives of 1,3,4-oxadiazoles have shown promise in antifungal applications. Studies have compared these compounds with established fungicides, highlighting their potential in agricultural and medicinal contexts (Mishra, Singh, & Wahab, 2000).

Antioxidant Activity

Research has been conducted on derivatives of 1,3,4-oxadiazoles for their antioxidant properties. These compounds were synthesized and then screened for their effectiveness as antioxidants, which could have implications for pharmaceutical applications (George, Sabitha, Kumar, & Ravi, 2010).

Binding Studies

The binding properties of derivatives containing elements of 1,3,4-oxadiazoles to receptors like the human orexin-1 receptor have been characterized. This research is crucial for understanding receptor-ligand interactions and developing targeted therapies (Langmead et al., 2004).

Synthesis of Novel Derivatives

There has been significant effort in synthesizing new derivatives of 1,3,4-oxadiazoles, leveraging various precursors and methods. These syntheses expand the potential applications of these compounds in various fields, including material science and pharmaceuticals (Younis, 2011).

Energy Transfer Studies

Studies on energy transfer using derivatives of thiophene substituted 1,3,4-oxadiazoles highlight their role in photonic, sensor, and optoelectronic devices. These derivatives are promising for applications in energy transfer dye lasers and plastic scintillation detectors (Naik, Deshapande, Khazi, & Malimath, 2018).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c21-14-7-2-4-9-16(14)23-20(26)22-15-8-3-1-6-13(15)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEWRPWZRNBCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

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